Hydroxytyrosol

Antioxidant Free Radical Scavenging Food Chemistry

Hydroxytyrosol (HT, CAS 10597-60-1) is a low-molecular-weight phenolic compound naturally found in olive fruits and extra virgin olive oil, characterized by an ortho-diphenolic (catechol) moiety on a phenylethanoid backbone. This structural feature confers potent antioxidant properties via direct free radical scavenging and metal chelation, distinguishing it from structurally simpler or monophenolic analogs within the olive phenolic class.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 10597-60-1
Cat. No. B1673988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytyrosol
CAS10597-60-1
Synonyms3Hydroxytyrosol3 4dihydroxyphenylethanol (DOPET)Dihydroxyphenylethanol 2(34Dihydroxyphenyl)ethanol (DHPE)34dihydroxyphenolethanol (34DHPEA)
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCO)O)O
InChIInChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2
InChIKeyJUUBCHWRXWPFFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytyrosol (CAS 10597-60-1): A Well-Characterized Ortho-Diphenolic Antioxidant for Research and Industrial Procurement


Hydroxytyrosol (HT, CAS 10597-60-1) is a low-molecular-weight phenolic compound naturally found in olive fruits and extra virgin olive oil, characterized by an ortho-diphenolic (catechol) moiety on a phenylethanoid backbone [1]. This structural feature confers potent antioxidant properties via direct free radical scavenging and metal chelation, distinguishing it from structurally simpler or monophenolic analogs within the olive phenolic class. Due to its hydrophilicity (logP ~0.02) and susceptibility to oxidation, HT procurement and formulation require careful consideration of purity, stability, and intended application matrix [2]. The compound is commercially available as a synthetic standard or as a natural extract derivative, primarily for use in nutritional research, cosmetic formulations, and as a reference material for quality control of olive-derived products.

Why Olive Phenolic Class Compounds Cannot Be Interchanged: A Quantitative Basis for Hydroxytyrosol Selection


Within the class of olive oil phenolics, compounds such as tyrosol, oleuropein, and hydroxytyrosol acetate are often mistakenly grouped as functionally equivalent. However, quantifiable differences in their molecular structures translate directly into divergent bioactivities and formulation behaviors. A single hydroxyl group substitution, as seen when comparing hydroxytyrosol to tyrosol, results in a functionally distinct compound with dramatically reduced antioxidant and anti-angiogenic efficacy [1][2]. Similarly, the presence of a glycosidic moiety in oleuropein significantly alters its lipophilicity and potency in lipid peroxidation assays [3]. Even minor modifications like acetylation can invert the compound's performance in different matrices (bulk oil vs. emulsion) [4]. Therefore, substituting one olive phenolic for another without accounting for these specific, evidence-based performance differences undermines experimental reproducibility and compromises formulation efficacy. The following quantitative evidence guide provides the precise data required to make a scientifically defensible selection or procurement decision.

Hydroxytyrosol vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Direct Comparison of DPPH Radical Scavenging: Hydroxytyrosol vs. Synthetic Antioxidant BHT

In a direct DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, hydroxytyrosol demonstrates superior free radical scavenging capacity compared to the common synthetic antioxidant butylated hydroxytoluene (BHT). The quantified difference, derived from comparative testing under identical conditions, underscores the potency of hydroxytyrosol as a natural alternative .

Antioxidant Free Radical Scavenging Food Chemistry

Comparative Lipid Peroxidation Inhibition: Hydroxytyrosol Exhibits >6-Fold Higher Potency than Oleuropein in Rat Liver Microsomes

In a head-to-head comparison of non-enzymatic lipid peroxidation in rat liver microsomes induced by ascorbate-Fe2+, hydroxytyrosol exhibited a substantial degree of inhibition that was at least 6 times higher than that observed for oleuropein. In contrast, tyrosol showed no inhibitory effect under the same conditions [1]. This quantifies the critical functional difference between these structurally related olive phenolics.

Lipid Peroxidation Antioxidant Hepatoprotection

In Vitro Blood-Brain Barrier (BBB) Permeability: Hydroxytyrosol Shows High Permeability vs. Medium Permeability for Tyrosol

Using a validated human tri-culture in vitro blood-brain barrier (BBB) model, the transport of hydroxytyrosol (HT) and its close analog tyrosol (Tyr) was evaluated. HT was determined to have 'high permeability,' whereas Tyr exhibited only 'medium permeability.' This finding was based on calculating transport percentages and apparent permeability coefficients (Papp) using UPLC-MS/MS [1].

Neuroprotection Blood-Brain Barrier Pharmacokinetics

Bioavailability Enhancement via Pharmaceutical Formulation: Enteric-Coated Capsules Achieve 2.5-Fold Higher Bioavailability

A comparative pharmacokinetic study in healthy human volunteers demonstrated that the bioavailability of hydroxytyrosol is not a fixed property but can be significantly modulated by its formulation. When administered as a hard enteric-coated capsule (7.5 mg in EVOO), the bioavailability of hydroxytyrosol was approximately 2.5 times higher compared to data from previous studies using non-enteric-coated formulations [1]. Key parameters included a Cmax of 5.5 ng/mL at Tmax of 123 min, and a half-life of 150.53 min.

Bioavailability Pharmacokinetics Formulation Science

Formulation-Dependent Transdermal Permeability: Cream Formulation Shows 2-Fold Higher Strat-M® Permeability than Hydrogel

In a study evaluating hydroxytyrosol (HT) stability and skin penetration, a cream-based formulation demonstrated a permeability value of 10.69% through a Strat-M® synthetic membrane in a Franz diffusion cell, compared to only 5.27% for an HT hydrogel formulation [1]. This demonstrates that the vehicle significantly impacts the compound's ability to cross a skin-mimetic barrier.

Cosmeceutical Transdermal Delivery Formulation Science

Differential Anti-Angiogenic Activity: Hydroxytyrosol, but Not Tyrosol, Inhibits Key Steps in Angiogenesis

A direct comparison of hydroxytyrosol and tyrosol in multiple in vitro assays revealed a stark functional divergence. Only hydroxytyrosol demonstrated significant inhibitory effects on endothelial cell proliferation, migration, and 'tubule-like' structure formation on Matrigel, which are key steps in angiogenesis. Tyrosol showed no significant effect in these assays [1]. Hydroxytyrosol was also a potent inhibitor of matrix metalloproteinase 2 (MMP-2), further confirming its multi-targeted anti-angiogenic profile.

Anti-angiogenic Cancer Research Cardiovascular

Hydroxytyrosol Procurement: Evidence-Based Application Scenarios for Research and Industry


Neuroscience & CNS Drug Discovery Research

Procurement of high-purity Hydroxytyrosol (CAS 10597-60-1) is essential for studies investigating neuroprotective mechanisms. The evidence that HT has 'high permeability' across a human in vitro blood-brain barrier model, in contrast to the 'medium permeability' of tyrosol, supports its selection as a lead-like compound for CNS target engagement [1]. This property makes it particularly suitable for in vitro models of neurodegeneration (e.g., Parkinson's, Alzheimer's) and for in vivo studies where brain bioavailability is a prerequisite.

Advanced Nutraceutical & Functional Food Formulation

For supplement development aiming for quantifiable systemic exposure, the specific formulation of HT is critical. Evidence demonstrates that an enteric-coated capsule can enhance oral bioavailability by approximately 2.5-fold compared to conventional formulations [2]. Therefore, procurement should be coupled with a formulation strategy that protects HT from gastric degradation, a key consideration for achieving efficacious plasma levels in human trials.

Cosmeceutical & Topical Formulation Development

When developing anti-aging or skin-protective creams and lotions, the choice of vehicle is non-negotiable. A cream-based formulation of HT has been shown to exhibit twice the permeability (10.69%) through a skin-mimetic membrane compared to a hydrogel (5.27%) [3]. This quantitative difference guides R&D teams to select cream-based emulsions over water-based gels to maximize dermal delivery of the active ingredient. Furthermore, the inclusion of co-antioxidants like 3-O-ethyl-L-ascorbic acid is supported by evidence for mitigating HT discoloration and degradation during storage.

Antioxidant Mechanism & Lipid Peroxidation Studies

For researchers investigating oxidative stress in biological membranes, Hydroxytyrosol (HT) is the superior choice among olive phenolics. Direct evidence shows that HT is at least 6-fold more potent than oleuropein at inhibiting non-enzymatic lipid peroxidation in microsomes, while its close analog tyrosol is completely ineffective [4]. This data justifies the procurement of HT over cheaper or more readily available olive-derived compounds when the experimental readout depends on potent inhibition of lipid oxidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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